2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol
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Overview
Description
2,3-Diazabicyclo[221]hept-2-ene-7,7-diol is a bicyclic compound characterized by its unique structure, which includes two nitrogen atoms and a diol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable diene with a diazo compound, followed by oxidation to introduce the diol functionality. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol can undergo various chemical reactions, including:
Oxidation: The diol group can be oxidized to form diketones or other oxidized derivatives.
Reduction: The nitrogen atoms can be reduced to form amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield diketones, while reduction could produce amines.
Scientific Research Applications
2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and other biological processes.
Industry: Used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which 2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol exerts its effects involves interactions with molecular targets such as enzymes or receptors. The diol group can form hydrogen bonds, while the nitrogen atoms can participate in coordination chemistry. These interactions can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: Lacks the diol functionality but shares the bicyclic structure.
2,7-Diazabicyclo[2.2.1]heptane: Another bicyclic compound with different substitution patterns.
Uniqueness
2,3-Diazabicyclo[2.2.1]hept-2-ene-7,7-diol is unique due to the presence of both nitrogen atoms and a diol group, which confer distinct chemical and biological properties. This combination of functionalities makes it a versatile compound for various applications.
Properties
CAS No. |
837383-78-5 |
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Molecular Formula |
C5H8N2O2 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
2,3-diazabicyclo[2.2.1]hept-2-ene-7,7-diol |
InChI |
InChI=1S/C5H8N2O2/c8-5(9)3-1-2-4(5)7-6-3/h3-4,8-9H,1-2H2 |
InChI Key |
BHFULZJGWSRWJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(C1N=N2)(O)O |
Origin of Product |
United States |
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